Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is an organic compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . This compound is characterized by the presence of a cyano group (C≡N) and a nitro group (NO2) attached to a phenyl ring, along with a malonate ester group. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate typically involves the reaction of 4-cyano-2-nitrobenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product
Chemical Reactions Analysis
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Michael Addition: The malonate group can act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include substituted phenyl derivatives and heterocyclic compounds.
Scientific Research Applications
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is used extensively in scientific research, particularly in the fields of organic synthesis and materials science. Its applications include:
Precursor for Heterocyclic Compounds: The compound serves as a building block for synthesizing heterocyclic compounds, which are important in pharmaceuticals and materials science.
Michael Addition Reactions: It participates in Michael addition reactions, forming valuable intermediates for further organic synthesis.
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate involves its functional groups. The cyano and nitro groups are electron-withdrawing, which affects the reactivity of the phenyl ring. The malonate ester group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of these functional groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate can be compared with similar compounds such as:
Dimethyl (2-cyano-4-nitrophenyl)malonate: This compound has a similar structure but with different positions of the cyano and nitro groups on the phenyl ring.
Diethyl malonate: Another malonate ester, but with ethyl groups instead of methyl groups.
The uniqueness of this compound lies in its specific functional groups and their positions on the phenyl ring, which confer distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDCKPNYQDVOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428418 | |
Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651747-69-2 | |
Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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